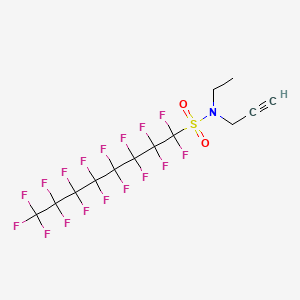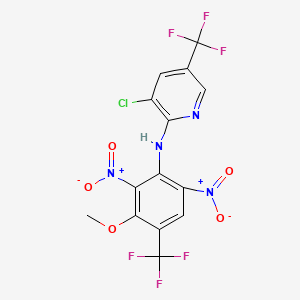
2-Pyridinamine, 3-chloro-N-(3-methoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-
Overview
Description
Deschloro Methoxy Fluazinam is an impurity of Fluazinam, a broad spectrum fungicide. Fluazinam is commonly used for control of Sclerotinia blight and other soilborne pathogens of peanut as well for the control of potato blight.
Scientific Research Applications
Crystal Structure and Properties
- The compound 3-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitro-4-(trifluoromethyl)aniline, a fungicide known as fluazinam, demonstrates a specific dihedral angle between its pyridine and benzene ring planes. This compound forms inversion dimers linked by N—H⋯F hydrogen bonds and further connected into chains through C—Cl⋯π and N—O⋯π interactions, creating a three-dimensional network. This structural arrangement is complemented by short Cl⋯Cl, O⋯Cl, and F⋯F contacts, contributing to its properties (Youngeun Jeon et al., 2013).
Synthesis of Pyridinamine Derivatives
- 5-Phenyl-2-pyridinamine (PPA), a pyrolysis product of phenylalanine found in broiled sardines, was synthesized using multiple approaches, including a one-step method from 2,5-pyridinediamine and a four-step process starting from 5-nitro-2-pyridinamine. These syntheses facilitate the production of PPA and its metabolites for biological studies, given its potential carcinogenic nature (J. Stavenuiter et al., 1985).
Reactivity with Other Compounds
- The interaction of the hexahydride complex OsH6(PiPr3)2 with 2-vinylpyridine and similar compounds leads to various trihydride derivatives. This study shows how the β- and γ-positions of the pyridine ring are deuterated, demonstrating the compound's reactivity and potential in catalyzing hydrogenation reactions (Pilar Resano Barrio et al., 2004).
Synthesis of Pyridine Derivatives for Pesticides
- A review of the synthesis processes for 2,3-Dichloro-5-trifluoromethyl pyridine, a significant pyridine derivative used in pesticides, evaluates various synthesis methods, providing insights into the production and applications of such chemicals in the agricultural sector (Lu Xin-xin, 2006).
Investigation of Reaction Mechanisms
- The study of the crystal structure of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile helps in understanding the reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds. This knowledge aids in predicting and manipulating chemical reactions for various applications (Chuanxiang Liu et al., 2013).
properties
IUPAC Name |
3-chloro-N-[3-methoxy-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF6N4O5/c1-30-11-6(14(19,20)21)3-8(24(26)27)9(10(11)25(28)29)23-12-7(15)2-5(4-22-12)13(16,17)18/h2-4H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAHINIMIAFMMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1C(F)(F)F)[N+](=O)[O-])NC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF6N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229809 | |
| Record name | 2-Pyridinamine, 3-chloro-N-(3-methoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinamine, 3-chloro-N-(3-methoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- | |
CAS RN |
79614-91-8 | |
| Record name | 2-Pyridinamine, 3-chloro-N-(3-methoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079614918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyridinamine, 3-chloro-N-(3-methoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



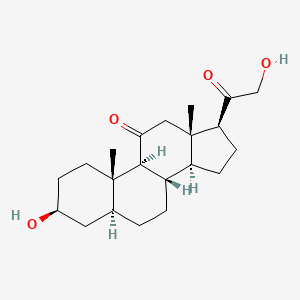

![[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] propanoate](/img/structure/B3067191.png)
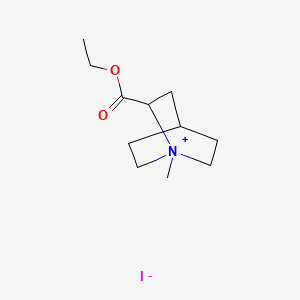



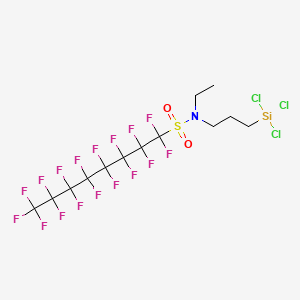
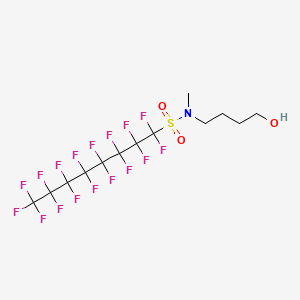
![benzyl N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B3067233.png)
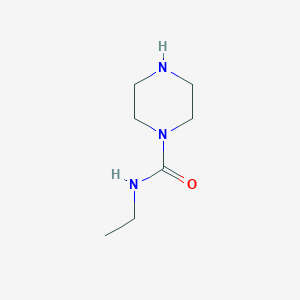
![4-(Benzo[b]thiophene-3-sulfonyl)-piperazine hydrochloride](/img/structure/B3067252.png)

